Di-L-arginine maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

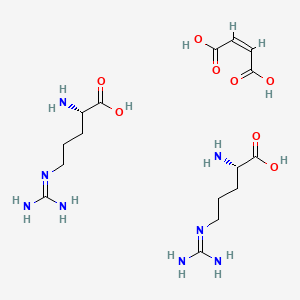

2D Structure

Properties

CAS No. |

93778-37-1 |

|---|---|

Molecular Formula |

C16H32N8O8 |

Molecular Weight |

464.47 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/2C6H14N4O2.C4H4O4/c2*7-4(5(11)12)2-1-3-10-6(8)9;5-3(6)1-2-4(7)8/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H,(H,5,6)(H,7,8)/b;;2-1-/t2*4-;/m00./s1 |

InChI Key |

PCRNGWYTXLMHMY-QNNLSDQCSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Crystal Growth Techniques

Solution Growth Approaches

Solution growth involves dissolving the constituent materials in a suitable solvent to create a supersaturated solution, from which the crystal can nucleate and grow. The state of supersaturation, which is the driving force for crystallization, can be achieved through various means, including slow solvent evaporation or by altering the solution's composition. nasa.gov

The slow evaporation technique is a straightforward and widely utilized method for growing single crystals of amino acid salts, including those of L-arginine. scirp.orgscirp.orgnih.gov The general procedure involves synthesizing an aqueous solution with the required reactants and allowing the solvent to evaporate at a controlled, slow rate. scirp.orgscirp.org

For the synthesis of Di-L-arginine maleate (B1232345), this method would entail dissolving L-arginine and maleic acid in a highly purified solvent, typically deionized water, in a stoichiometric ratio. The solution is then left undisturbed in a constant-temperature environment, allowing the solvent to evaporate gradually. This process increases the solute concentration to the point of supersaturation, leading to the formation of single crystals over time. nih.gov Single crystals of L-arginine maleate dihydrate (LAMD) have been successfully grown using this technique. nih.govsut.ac.th While simple, a key challenge of this method is maintaining a consistent rate of evaporation, as fluctuations can negatively impact the quality of the resulting crystal. allstudiesjournal.com

The liquid diffusion method is an alternative low-temperature solution growth technique that can be employed, particularly when the slow evaporation method does not yield the desired crystalline product. scirp.orgscirp.orgmalayajournal.org This technique relies on the principle of using two solvents: a primary solvent in which the compound is soluble, and a secondary, less dense solvent in which the compound is insoluble. scirp.orgmalayajournal.org

The process for growing crystals of an L-arginine-maleate complex via this method is well-documented. scirp.orgmalayajournal.org

An aqueous solution of L-arginine and maleic acid is prepared in their stoichiometric molar ratio. scirp.org

This solution is placed in a crystallization vessel, such as a test tube. malayajournal.org

A less dense solvent, which acts as a precipitant, is carefully layered on top of the aqueous solution, creating a distinct interface between the two liquids. scirp.orgmalayajournal.org Acetonitrile (B52724) is a commonly used precipitant for this system as the L-arginine maleate compound is insoluble in it. scirp.orgscirp.orgmalayajournal.org

Over time, the precipitant slowly diffuses into the aqueous layer. This gradual diffusion reduces the solubility of the dissolved compound, inducing localized supersaturation at the boundary and causing crystals to form. scirp.orgmalayajournal.org

Using this method, transparent crystals of L-arginine maleate dihydrate have been successfully grown over a period of approximately one week at room temperature. scirp.orgmalayajournal.org

Table 1: Experimental Parameters for Liquid Diffusion Method

| Parameter | Description | Source |

|---|---|---|

| Reactants | L-arginine and maleic acid | malayajournal.org, scirp.org |

| Primary Solvent | Water (Aqueous Solution) | malayajournal.org, scirp.org |

| Precipitant (Secondary Solvent) | Acetonitrile (a solvent in which the compound is insoluble) | malayajournal.org, scirp.org |

| Growth Period | Approximately one week | malayajournal.org, scirp.org |

| Temperature | Room Temperature | malayajournal.org |

The successful growth of high-quality single crystals is dependent on the careful control of several experimental parameters. These factors directly influence the nucleation rate, growth speed, and ultimate quality of the crystals.

The choice of solvent is a critical factor in solution-based crystal growth. nasa.govsut.ac.th For the slow evaporation method, water is a common and effective solvent due to its high polarity, low cost, and non-toxic nature. nasa.gov The purity of the starting materials and the solvent is essential to avoid the incorporation of impurities that can inhibit growth or degrade crystal quality. nasa.gov

In the liquid diffusion technique, a two-solvent system is required. The primary solvent must effectively dissolve the reactants, while the secondary solvent (the precipitant) must be one in which the target compound has very low solubility. scirp.org The two solvents must also be miscible to allow for slow diffusion. For L-arginine maleate, the combination of water as the solvent and acetonitrile as the precipitant has proven effective. scirp.orgmalayajournal.org

The stoichiometry of the reactants in the initial solution directly determines the composition of the resulting crystalline salt. To synthesize the specific compound Di-L-arginine maleate , a precise 2:1 molar ratio of L-arginine to maleic acid must be dissolved in the solvent. This is distinct from studies that have prepared L-arginine maleate dihydrate, where an equimolar (1:1) ratio of the reactants was used. scirp.orgmalayajournal.org Maintaining the correct molar ratio is fundamental to ensuring the formation of the desired this compound compound.

Temperature is a crucial parameter in crystal growth as it affects both solvent evaporation rates and solute solubility. nasa.govacs.org For both the slow evaporation and liquid diffusion methods, growth is typically conducted at a constant, often ambient, temperature. ijert.orgmalayajournal.org Maintaining a stable thermal environment is key, as temperature fluctuations can cause uncontrolled changes in supersaturation, leading to flawed crystal growth. allstudiesjournal.com Growing crystals at temperatures close to room temperature generally minimizes the inclusion of structural defects. nasa.govijert.org Thermal stability studies on related L-arginine salts indicate decomposition occurs at elevated temperatures, underscoring the importance of using low-temperature growth techniques. ijert.orgscirp.org

Table 2: General Factors Influencing Solution Crystal Growth

| Factor | Influence on Crystal Growth | Source |

|---|---|---|

| Solvent Choice | Affects solubility, evaporation rate, and potential for solute-solvent interactions. | nasa.gov, sut.ac.th |

| Purity | Impurities can inhibit growth, create defects, and alter crystal morphology. | nasa.gov |

| Reactant Concentration | Determines the level of supersaturation and the stoichiometry of the final product. | scirp.org |

| Temperature | Influences solubility, evaporation rate, and solution viscosity. Stable temperature is crucial for quality. | allstudiesjournal.com, nasa.gov |

| Evaporation/Diffusion Rate | A slow, controlled rate is necessary to prevent rapid, uncontrolled nucleation and to promote the growth of large, high-quality single crystals. | malayajournal.org, allstudiesjournal.com |

Table 3: List of Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₁₆H₃₂N₈O₈ |

| L-arginine | C₆H₁₄N₄O₂ |

| Maleic acid | C₄H₄O₄ |

| Water | H₂O |

| Acetonitrile | C₂H₃N |

| L-arginine maleate dihydrate | C₆H₁₄N₄O₂·C₄H₄O₄·2H₂O |

| L-arginine acetate | - |

| Ibuprofen | - |

| L-arginine hydrocholorobromide | - |

Factors Influencing Crystal Growth Kinetics

Controlled Crystallization for Specific Solid Forms

The ability to control the crystallization process is crucial for obtaining this compound crystals with desired characteristics. Techniques are employed to produce specific solid-state forms, such as those free of solvent molecules (anhydrous) or those with intentionally introduced impurities (doped).

Preparation of Anhydrous Forms

While this compound is commonly crystallized as a dihydrate, the preparation of its anhydrous form is a key objective for specific applications where the presence of water molecules in the crystal lattice is undesirable. Thermal analysis of the dihydrate form provides a clear pathway to obtaining the anhydrous crystal.

Studies using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on L-arginine maleate dihydrate crystals reveal critical information about their thermal stability. scirp.org The analysis shows a distinct endothermic peak around 107°C, which corresponds to the removal of the two water molecules of crystallization. scirp.org This suggests that the anhydrous form of this compound can be prepared by carefully heating the dihydrate crystals to a temperature at or above this transition point, ensuring the complete expulsion of water without inducing decomposition of the compound itself. scirp.org

Obtention of Doped Crystals

The properties of this compound crystals can be modified by introducing specific dopants into the crystal lattice during the growth process. Research has demonstrated the successful growth of this compound (LArM) crystals doped with metal ions such as Lanthanum (La³⁺) and Neodymium (Nd³⁺). iosrjournals.org

The growth of these doped crystals is typically achieved using the slow evaporation technique. iosrjournals.org The process begins with the synthesis of LArM by reacting equimolar proportions of L-arginine and maleic acid. iosrjournals.org For doping, a small mole percentage (e.g., 2 mol%) of a metal salt, such as lanthanum chloride or neodymium chloride, is added to the aqueous solution of LArM. scirp.orgiosrjournals.org This solution is then allowed to evaporate slowly at a constant temperature, which leads to spontaneous nucleation and the growth of doped single crystals. iosrjournals.org

| Parameter | Pure LArM | La³⁺ Doped LArM | Nd³⁺ Doped LArM |

|---|---|---|---|

| a (Å) | 7.701 | 7.712 | 7.710 |

| b (Å) | 7.802 | 7.813 | 7.811 |

| c (Å) | 18.591 | 18.598 | 18.595 |

| α (°) | 86.61 | 86.58 | 86.59 |

| β (°) | 82.35 | 82.31 | 82.32 |

| γ (°) | 71.72 | 71.69 | 71.70 |

| Volume (ų) | 1046.2 | 1049.1 | 1048.4 |

Mechanistic Investigations of Crystal Formation

Understanding the mechanism of crystal formation is essential for controlling crystal size, quality, and morphology. For this compound, two primary methods have been investigated: the liquid diffusion technique and the slow solvent evaporation technique.

The liquid diffusion technique is particularly useful when standard slow evaporation methods are not effective. scirp.orgscirp.org The mechanism involves creating a system with two distinct solvent layers. scirp.orgmalayajournal.org First, an aqueous solution of L-arginine and maleic acid is prepared in equimolar proportions. scirp.org A second, less dense solvent in which the this compound compound is insoluble, such as acetonitrile, is then carefully layered on top. scirp.orgmalayajournal.org Crystal formation is initiated by the slow diffusion of the acetonitrile (the precipitant) into the aqueous solution. scirp.orgscirp.org This diffusion process gradually reduces the solubility of the this compound in the mixture, leading to supersaturation and subsequent nucleation and growth of transparent crystals at the liquid boundary over a period of about a week. scirp.orgmalayajournal.org

The slow solvent evaporation technique is another common method for growing single crystals of this compound dihydrate (LAMD). nih.gov This method relies on creating a saturated aqueous solution of the synthesized salt. iosrjournals.orgnih.gov By maintaining the solution at a constant temperature, the solvent is allowed to evaporate slowly. iosrjournals.org As the solvent volume decreases, the concentration of the solute increases beyond its saturation point, a state of supersaturation that drives spontaneous nucleation. iosrjournals.org Once stable nuclei are formed, they continue to grow into larger, well-defined single crystals. nih.gov

Crystallographic and Structural Elucidation

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is a definitive technique for elucidating the precise atomic arrangement within a crystalline material. Studies on L-arginine maleate (B1232345) dihydrate, a closely related compound, have utilized SCXRD to determine its fundamental crystallographic properties. scirp.org A Nonius CAD4/MACH 3 single crystal X-Ray diffractometer with MoKα radiation was used in one such analysis to ascertain the lattice parameters. scirp.org

The unit cell is the fundamental repeating unit of a crystal structure. SCXRD analysis has precisely determined the lattice parameters for this compound. scirp.org These parameters define the dimensions and angles of the unit cell. The values obtained from single crystal data are presented below. scirp.orgresearchgate.netscirp.org

| Parameter | Value (from Single Crystal Data) |

| a | 10.01 Å |

| b | 10.51 Å |

| c | 10.53 Å |

| α | 84.11° |

| β | 101.2° |

| γ | 115.1° |

| Volume | 949 ų |

Table 1: Unit Cell Parameters determined by SCXRD.

Based on the geometry of the unit cell parameters, the crystal structure has been identified. The analysis reveals that the crystal belongs to the Triclinic system. scirp.orgresearchgate.netiosrjournals.org The triclinic system is characterized by the lowest symmetry, where the unit cell axes are of unequal length and the angles between them are not 90°.

The space group provides a complete description of the symmetry elements within the crystal structure. For this compound, the space group has been assigned as P1. scirp.orgresearchgate.net The P1 space group is a primitive cell in the triclinic system and is non-centrosymmetric, meaning it lacks a center of inversion. scirp.org

The asymmetric unit is the smallest part of the unit cell from which the entire cell can be generated by applying the symmetry operations of the space group. In the case of L-arginine maleate dihydrate, the formation involves an equimolar proportion of L-arginine and maleic acid, which crystallizes with two water molecules. scirp.org The molecular structure within the crystal is established and confirmed through various spectral analyses. researchgate.net

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk crystalline nature of a material and confirm the structural phase.

The crystalline nature of the bulk material has been unequivocally confirmed through powder diffraction analysis. scirp.orgscirp.orgnih.govresearchgate.net In these analyses, a crushed powder sample is subjected to X-rays (typically CuKα with a wavelength of 1.5418 Å) to generate a characteristic diffraction pattern. scirp.org The resulting pattern confirms the long-range atomic order indicative of a crystalline solid. scirp.orgiosrjournals.org Furthermore, the lattice parameters calculated from the powder XRD data show good agreement with the values obtained from the more precise single-crystal XRD analysis, verifying the structural integrity of the bulk sample. scirp.orgscirp.org

Molecular Structure Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the different types of protons present in a molecule and their connectivity. The ¹H-NMR spectrum of L-arginine maleate dihydrate was recorded by dissolving the crystal in heavy water (D₂O). scirp.org The chemical shifts (δ) are reported in parts per million (ppm).

The spectrum shows a characteristic peak for the methine proton (-CH) of L-arginine at 3.717 ppm. scirp.org Notably, this represents a downfield shift compared to the corresponding peak in pure L-arginine (3.27 ppm), which is attributed to the protonation of the L-arginine by maleic acid. scirp.org The absence of signals for the amino (-NH₂) and carboxylic acid (-COOH) protons suggests their involvement in ionic interactions. scirp.org

Table 2: ¹H-NMR Chemical Shifts and Assignments for L-arginine maleate dihydrate

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 1.705 | Methylene protons of L-arginine |

| 1.859 | Methylene protons of L-arginine |

| 3.179 | Methylene protons of L-arginine |

| 3.717 | Methine proton of L-arginine |

| 6.257 | Methylene proton of maleic acid |

Source: Ramya, K. and Raja, C.R. (2016) scirp.org

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The analysis of the ¹³C-NMR spectrum of L-arginine maleate dihydrate confirms the carbon skeleton of the compound. scirp.org

The spectrum displays a signal at δ = 134.35 ppm, which is assigned to the carbon atoms of the maleic acid moiety. scirp.org The remaining signals correspond to the various carbon atoms within the L-arginine molecule, providing further confirmation of the molecular structure. scirp.org

Table 3: ¹³C-NMR Chemical Shifts and Assignments for L-arginine maleate dihydrate

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 24.08 | Methylene carbon of L-arginine |

| 27.91 | Methylene carbon of L-arginine |

| 40.54 | Methylene carbon of L-arginine |

| 54.71 | Methine carbon of L-arginine |

| 134.35 | Carbon of maleic acid |

| 156.91 | Guanidinium (B1211019) carbon of L-arginine |

| 174.69 | Carboxyl carbon of L-arginine |

Source: Ramya, K. and Raja, C.R. (2016) scirp.org

Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule and probing the nature of chemical bonds. For Di-L-arginine maleate (B1232345), both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy have been employed to obtain a comprehensive vibrational analysis.

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching, bending, and rocking. The FTIR spectrum of Di-L-arginine maleate confirms the presence of the various functional groups originating from both L-arginine and maleic acid.

Key vibrational bands observed in the FTIR spectrum include a band at 3398 cm⁻¹, which is assigned to the presence of water molecules within the crystal structure, indicating it is a dihydrate form. researchgate.net The asymmetric stretching of the CH₃ group is identified by a band at 2951 cm⁻¹. scirp.org A significant peak at 1677 cm⁻¹ corresponds to the asymmetric deformation of the protonated amino group (NH₃⁺), while the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are observed at 1627 cm⁻¹ and 1389 cm⁻¹, respectively. scirp.org Other notable vibrations include the rocking of the CH₂ group at 661 cm⁻¹ and the wagging mode of the COO⁻ group at 573 cm⁻¹. scirp.orgscirp.org

Table 1: Selected FTIR Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3398 | O-H stretching (Water molecule) |

| 2951 | CH₃ asymmetric stretching |

| 1677 | NH₃⁺ asymmetric deformation |

| 1627 | COO⁻ asymmetric stretching |

| 1389 | COO⁻ symmetric stretching |

| 868 | COO⁻ rocking |

| 661 | CH₂ rocking |

| 573 | COO⁻ wagging |

Data sourced from multiple studies. researchgate.netscirp.orgscirp.orgmalayajournal.org

FT-Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. The FT-Raman spectrum of this compound shows corresponding peaks for the functional groups identified in the FTIR analysis.

The Raman equivalent for the NH₃⁺ asymmetric deformation is found at 1680 cm⁻¹. scirp.org The COO⁻ asymmetric and symmetric stretching vibrations appear at 1610 cm⁻¹ and 1392 cm⁻¹, respectively. scirp.org The rocking vibration of the CH₂ group is observed at 662 cm⁻¹, and the COO⁻ wagging mode is seen at 545 cm⁻¹. scirp.orgscirp.org

Table 2: Selected FT-Raman Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 2925 | CH₃ asymmetric stretching |

| 1680 | NH₃⁺ asymmetric deformation |

| 1610 | COO⁻ asymmetric stretching |

| 1392 | COO⁻ symmetric stretching |

| 851 | COO⁻ rocking |

| 662 | CH₂ rocking |

| 545 | COO⁻ wagging |

Data sourced from multiple studies. scirp.orgscirp.orgmalayajournal.org

Furthermore, the spectral data indicate strong intermolecular interactions, primarily through hydrogen bonding. The absence of characteristic peaks for neutral amino (NH₂) and carboxylic acid (COOH) groups suggests that they exist in their ionic forms (NH₃⁺ and COO⁻) within the crystal lattice. scirp.org This is a result of proton transfer from the maleic acid to the L-arginine molecule. These ionic groups are deeply involved in secondary forces, forming a complex network of hydrogen bonds that stabilizes the crystal structure.

Electronic Spectroscopy

Electronic spectroscopy, particularly in the Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) range, is used to determine the optical properties of materials, such as their transparency and absorption characteristics.

The optical properties of this compound have been investigated by recording its absorption and transmission spectra across the UV-Vis-NIR range, typically from 190 nm to 1100 nm. scirp.orgscirp.orgresearchgate.net The analysis of the absorption spectrum reveals a crucial optical parameter: the lower cut-off wavelength. For this compound, this cutoff is found to be at 238 nm. scirp.orgmalayajournal.orgresearchgate.netresearchgate.net

Beyond this cutoff, there is a lack of significant absorption throughout the entire visible and near-infrared regions. scirp.orgmalayajournal.orgresearchgate.net This high transparency is a characteristic feature of many amino acid-based crystals and is a desirable property for applications in nonlinear optics. scirp.org

The UV-Vis-NIR spectral analysis confirms that this compound possesses a wide optical transparency window. The material is highly transparent from the near-UV (starting at 238 nm) through the entire visible and near-infrared regions of the electromagnetic spectrum. scirp.orgscirp.orgmalayajournal.org This absence of absorption in the visible range is a key requirement for materials intended for frequency conversion applications, such as second harmonic generation (SHG), as it minimizes energy loss and potential damage to the crystal. scirp.orgmalayajournal.org The broad transparency range makes this compound a suitable candidate material for various optical and photonic technologies. scirp.orgmalayajournal.org

Solid State Forms and Polymorphism Research

Polymorphic Manifestations and Characterization

Current scientific literature predominantly documents Di-L-arginine maleate (B1232345) in a specific crystalline form, L-arginine maleate dihydrate. scirp.org Extensive research has been conducted to characterize this particular form, while the existence of other polymorphic or anhydrous forms has not been reported.

The primary solid-state form of Di-L-arginine maleate identified in research is a dihydrate crystal. scirp.org Characterization using single crystal and powder X-ray diffraction (XRD) has been fundamental in determining its crystal structure. scirp.org

Single crystal XRD studies reveal that L-arginine maleate dihydrate crystallizes in a triclinic system with a non-centrosymmetric space group P1. scirp.org Powder XRD analysis confirms the crystallinity and structure of the compound. scirp.org The lattice parameters, as determined from these studies, provide a unique fingerprint for this crystalline form. scirp.org

| Lattice Parameter | Value (Å) | Angle (°) |

| a | 5.33 | |

| b | 8.35 | |

| c | 9.88 | |

| α | 87.2 | |

| β | 78.4 | |

| γ | 73.6 | |

| Lattice parameters for L-arginine maleate dihydrate. scirp.org |

Thermoanalytical techniques are essential for investigating the thermal behavior of crystalline solids, including phase transitions and decomposition.

Differential Scanning Calorimetry (DSC) has been employed to study the thermal events of L-arginine maleate dihydrate. The DSC curve shows a distinct endothermic peak at 107°C, which is attributed to the decomposition of the material. scirp.org This thermal event corresponds with observations from other thermal analysis methods. scirp.org

| Thermal Event | Temperature (°C) | Description |

| Endothermic Peak | 107 | Decomposition of the material |

| DSC thermal event for L-arginine maleate dihydrate. scirp.org |

Thermogravimetric Analysis (TGA) provides a detailed profile of the decomposition of L-arginine maleate dihydrate as a function of temperature. The analysis of a 5.735 mg sample showed a multi-stage decomposition process. scirp.org

The decomposition begins at 107°C with the loss of the two molecules of water of crystallization. scirp.orgscirp.org A subsequent decomposition stage occurs between 178°C and 301°C, which involves the liberation of carbon dioxide, corresponding to the decomposition of maleic acid. scirp.orgscirp.org The next major weight loss is observed between 301°C and 538°C, attributed to the removal of ammonia. scirp.orgscirp.org The decomposition of the compound continues up to 700°C. scirp.orgscirp.org

| Temperature Range (°C) | Decomposition Event |

| Starts at 107 | Loss of water of crystallization |

| 178 - 301 | Liberation of carbon dioxide (decomposition of maleic acid) |

| 301 - 538 | Removal of ammonia |

| Up to 700 | Continued decomposition |

| TGA decomposition profile for L-arginine maleate dihydrate. scirp.orgscirp.org |

Spectroscopic methods are powerful tools for identifying functional groups and confirming the molecular structure of a compound, which is essential for distinguishing between potential polymorphs. scirp.orgmalayajournal.org

Fourier Transform Infrared (FTIR) and FT Raman spectroscopy have been used to identify the vibrational modes of the functional groups present in L-arginine maleate dihydrate. scirp.org The presence of most vibrations in both the infrared and Raman spectra confirms the non-centrosymmetric nature of the crystal. malayajournal.org Key spectral assignments include the asymmetric stretching of CH₃, asymmetric deformation of NH₃⁺, and asymmetric and symmetric stretching of COO⁻. scirp.org

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) has been utilized to establish the molecular structure of the compound in solution. scirp.org For instance, in the ¹H-NMR spectrum, the peak for CH observed at 3.27 ppm in L-Arginine is shifted to 3.717 ppm in L-arginine maleate dihydrate, indicating the protonation of L-arginine by maleic acid. scirp.org

| Spectroscopic Technique | Key Observations and Assignments |

| FTIR (cm⁻¹) | 2951 (CH₃ asymmetric stretching), 1677 (NH₃⁺ asymmetric deformation), 1627 (COO⁻ asymmetric stretching), 1389 (COO⁻ symmetric stretching) |

| FT Raman (cm⁻¹) | 2925 (CH₃ asymmetric stretching), 1680 (NH₃⁺ asymmetric deformation), 1610 (COO⁻ asymmetric stretching), 1392 (COO⁻ symmetric stretching) |

| ¹H-NMR (ppm) | 3.717 (CH peak, shifted due to protonation) |

| ¹³C-NMR (ppm) | Signals confirming the carbon framework of both L-arginine and maleic acid moieties |

| Key spectroscopic data for L-arginine maleate dihydrate. scirp.org |

Thermoanalytical Methods in Polymorphism Studies

Solvate and Hydrate Forms

The most extensively studied and well-characterized solid-state form of this compound is its dihydrate. scirp.org This form, L-arginine maleate dihydrate, incorporates two water molecules into its crystal lattice. scirp.orgscirp.org The presence of this water of crystallization is confirmed by thermogravimetric analysis, which shows a weight loss corresponding to two water molecules starting at 107°C. scirp.orgscirp.org The synthesis of this crystalline form has been achieved through methods such as liquid diffusion and slow evaporation from aqueous solutions. scirp.orgnih.gov

Co-crystallization Strategies

Co-crystallization is a crystal engineering technique used to modify the physicochemical properties of a substance by incorporating a second, different molecule (a co-former) into the crystal lattice. researchgate.netmdpi.com

The formation of multi-component crystals, such as co-crystals and salts, is governed by the principles of supramolecular chemistry, which focuses on non-covalent interactions. researchgate.netmdpi.com The primary design strategy involves selecting molecules with complementary functional groups capable of forming robust intermolecular interactions, most commonly hydrogen bonds. mdpi.com These predictable bonding patterns are often referred to as supramolecular synthons. mdpi.com

Amino acids are considered excellent candidates as co-formers because their zwitterionic nature and the presence of both hydrogen bond donors (amino groups) and acceptors (carboxyl groups) facilitate the formation of strong and directional hydrogen bonding networks. mdpi.com The outcome of combining an active pharmaceutical ingredient with a co-former can often be predicted by considering the difference in their pKa values (ΔpKa). A large ΔpKa (typically >3) often leads to proton transfer and the formation of a salt, whereas a smaller ΔpKa is more likely to result in a co-crystal where the components are linked by neutral hydrogen bonds. researchgate.net

While the design principles for creating co-crystals are well-established, specific research detailing the synthesis and characterization of co-crystals involving this compound as the primary component is limited in published studies. However, the characterization methods for such multi-component systems can be understood from studies on similar molecules. For instance, research on a 1:1 co-crystal of DL-arginine and fumaric acid illustrates the analytical techniques employed. nih.govcardiff.ac.uk

The definitive characterization of a novel co-crystal involves single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules in the crystal lattice. nih.gov Spectroscopic techniques are also crucial. In-situ, time-resolved solid-state NMR spectroscopy has been used to study the crystallization process and phase transitions, providing insight into the mechanism of co-crystal formation. nih.govcardiff.ac.uk These methods would be essential for confirming the structure and properties of any newly developed this compound co-crystals.

Crystal Engineering and Supramolecular Interactions

Hydrogen Bonding Networks

Hydrogen bonds are the predominant interactions steering the self-assembly process in Di-L-arginine maleate (B1232345). The L-arginine molecule, with its guanidinium (B1211019) group and alpha-amino acid functionality, is a prolific hydrogen bond donor. nih.govresearchgate.net Conversely, the maleate dianion, with its two carboxylate groups, acts as an effective hydrogen bond acceptor. This donor-acceptor complementarity is the primary driving force for the formation of the crystal lattice.

The crystal structure of L-arginine salts is characterized by extensive networks of hydrogen bonds. The guanidinium group of the L-arginine cation is capable of forming multiple N-H···O hydrogen bonds with the carboxylate oxygen atoms of the maleate anion. nih.govnih.gov Specifically, the five N-H donors of the guanidinium group can engage in a variety of interactions, leading to a highly interconnected structure.

In related crystals like L-arginine maleate dihydrate, which crystallizes in the triclinic system with a P1 space group, these interactions are well-defined. scirp.org The presence of water molecules in the dihydrate form introduces additional O-H···O hydrogen bonds, further stabilizing the crystal lattice. scirp.org The vibrational spectra of these crystals confirm the presence of these functional groups and their involvement in the hydrogen bonding network. scirp.orgnih.gov The guanidinium group's interactions are particularly crucial for organizing the molecules in a head-to-tail fashion in some arginine salts. researchgate.net

Table 1: Crystallographic Data for L-Arginine Maleate Dihydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | scirp.org |

| Space Group | P1 | scirp.org |

The interaction between the cationic L-arginine and the anionic maleate is significantly strengthened by charge-assisted hydrogen bonds (CAHBs). frontiersin.orgrsc.org These bonds form between the positively charged guanidinium group (X-H⁺) and the negatively charged carboxylate groups (Y⁻), creating a powerful X-H⁺···Y⁻ interaction. frontiersin.org This type of bond combines the directionality of a standard hydrogen bond with the strength of a localized electrostatic (ion-ion) interaction, making it a dominant force in the crystal packing. frontiersin.orglibretexts.org

Other Non-Covalent Interactions (e.g., Van der Waals, π-π stacking)

While the maleate ion contains a π-system, significant π-π stacking interactions are not expected to be a primary organizing force in this crystal, as there are no prominent aromatic rings present in either component molecule. The crystal packing is primarily driven by the stronger electrostatic and hydrogen-bonding interactions. mhmedical.com

Supramolecular Synthons in Rational Crystal Design

The concept of supramolecular synthons is central to the rational design of crystals like Di-L-arginine maleate. researchgate.net A supramolecular synthon is a structural unit within a crystal that is formed by specific and directional intermolecular interactions. In this context, the charge-assisted, bidentate hydrogen-bonding interaction between the arginine guanidinium group and the maleate carboxylate group is the most critical supramolecular synthon.

This guanidinium-carboxylate synthon is highly robust and predictable, making it an excellent tool for crystal engineering. By understanding the geometry and stability of this synthon, it is possible to design and construct complex supramolecular architectures with desired connectivities and properties. The planarity and charge-stabilized nature of this interaction make it a powerful directing group in the self-assembly process. nih.govresearchgate.net

Influence of Supramolecular Assembly on Crystal Properties

The specific three-dimensional arrangement of molecules, or supramolecular assembly, directly governs the macroscopic properties of the crystal. mdpi.com For materials like L-arginine maleate dihydrate, a key outcome of its specific assembly is the formation of a noncentrosymmetric crystal structure. scirp.orgijans.org

This lack of inversion symmetry is a prerequisite for second-order nonlinear optical (NLO) properties, such as second-harmonic generation (SHG). nih.govijans.org Studies on L-arginine maleate dihydrate have confirmed its SHG efficiency, which is a direct consequence of the polar alignment of molecules within the crystal lattice, dictated by the intricate network of hydrogen bonds. scirp.orgnih.gov Therefore, the supramolecular assembly, engineered through hydrogen bonding and other non-covalent interactions, is directly responsible for the functional NLO properties of this material. The chirality of the L-arginine molecule also plays a crucial role in ensuring the formation of a noncentrosymmetric space group. nih.gov

Impact on Mechanical Properties

The mechanical behavior of this compound crystals is intrinsically linked to their internal architecture, where supramolecular interactions, primarily an extensive network of hydrogen bonds, dictate the material's strength, hardness, and resistance to deformation. The intricate arrangement of L-arginine and maleate ions, along with water molecules in the hydrated form (L-arginine maleate dihydrate, LAMD), creates a robust three-dimensional structure that significantly influences its mechanical properties.

Research into the mechanical characteristics of L-arginine maleate single crystals has confirmed their classification as a hard material. jchps.com This hardness is a direct consequence of the strong and directional intermolecular forces within the crystal lattice. The primary forces at play are the ionic interactions between the carboxylate and guanidinium groups of neighboring arginine molecules and the maleate counter-ion, as well as a dense network of hydrogen bonds. These interactions effectively hold the constituent molecules in fixed positions, requiring significant energy to induce plastic deformation.

Microhardness studies, a key method for assessing the mechanical strength of crystalline materials, have been employed to quantify the hardness of L-arginine maleate crystals. The Vickers microhardness (Hv), a measure of a material's resistance to indentation, is determined by applying a known load and measuring the size of the resulting indentation. For L-arginine maleate, these tests reveal an anisotropic nature to its hardness, meaning the measured hardness varies depending on the crystallographic plane being indented. jchps.com This anisotropy is a direct reflection of the non-uniform distribution of bonding forces within the crystal structure. Planes with denser or stronger intermolecular interactions will exhibit higher resistance to indentation.

The Vickers microhardness number is calculated using the formula:

Hv = 1.8544 P / d2

where P is the applied load and d is the diagonal length of the indentation. jchps.com Studies have shown that the microhardness of L-arginine maleate crystals decreases as the applied load increases, a phenomenon known as the reverse indentation size effect. jchps.com

| Applied Load (g) | Diagonal Length (µm) | Vickers Hardness (Hv) (kg/mm2) |

|---|---|---|

| 25 | 20.1 | 121 |

| 50 | 30.5 | 105 |

| 100 | 45.2 | 96 |

Another important mechanical parameter is the work hardening coefficient (n), which describes a material's ability to become stronger and harder when it is plastically deformed. This coefficient can be determined from the relationship between the applied load and the indentation size. For L-arginine maleate, the work hardening coefficient has been calculated to be greater than 1.6, which is characteristic of soft materials according to Onitsch's classification. jchps.com This might seem contradictory to its classification as a hard material based on hardness values, but it reflects the complex nature of its deformation behavior.

The extensive hydrogen-bonding network within the crystal structure of L-arginine maleate dihydrate plays a crucial role in its mechanical stability. researchgate.net These bonds, involving the guanidinium group of arginine, the carboxylate groups of maleate, and the water molecules, create a layered and interconnected structure. The strength and rigidity of the crystal are largely dependent on the energy of these hydrogen bonds and their orientation relative to the direction of applied stress. While specific quantitative correlations between hydrogen bond lengths and angles and the elastic moduli or other mechanical tensors for this compound are not extensively detailed in the available literature, the general principle holds that stronger and more densely packed hydrogen bond networks lead to enhanced mechanical robustness.

The crystal structure of L-arginine maleate dihydrate belongs to the triclinic system with the space group P1. scirp.org The arrangement of molecules within this lattice is such that the mechanical properties are not uniform in all directions, leading to the observed anisotropy.

Computational Chemistry and Modeling Studies

Quantum Mechanical (QM) Approaches

Quantum mechanical methods are employed to investigate the electronic properties and reactivity of Di-L-arginine maleate (B1232345) with high accuracy. These ab initio calculations are fundamental to understanding the molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. For L-arginine maleate (LArM), DFT calculations have been successfully used to analyze its molecular geometry and electronic properties. Studies have utilized the Gaussian 03W software package for these analyses. The molecular geometry used as a starting point for these calculations is often taken directly from experimental X-ray diffraction data without imposing any constraints. scholarsresearchlibrary.com

DFT analysis allows for the comparison of theoretical parameters with experimental findings. For instance, the interatomic distances and angles calculated via DFT for L-arginine maleate show a strong coincidence with the parameters obtained from single-crystal XRD experiments, validating the accuracy of the computational model. scholarsresearchlibrary.com Such studies confirm the presence of significant hydrogen bonding between the maleic acid and L-arginine components, which dominates the crystal structure. scholarsresearchlibrary.com

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining the molecule's reactivity and stability. For L-arginine maleate dihydrate, the calculated HOMO-LUMO energy gap is 4.702 eV, which is indicative of the charge transport that occurs between the L-arginine cation and the maleate anion. researchgate.net These calculations, along with the determination of global chemical reactivity descriptors, help in understanding the nonlinear optical (NLO) activity of the crystal. researchgate.net

DFT is also employed to calculate various molecular and physical parameters that describe the chemical reactivity of amino acid salts. orientjchem.org These descriptors, which can be calculated for Di-L-arginine maleate, include chemical hardness (η), softness (S), chemical potential (μ), and electronegativity (χ). orientjchem.orgnih.gov

Table 1: Quantum Chemical Reactivity Descriptors This table presents a set of global reactivity descriptors that are commonly calculated using DFT to predict the chemical behavior of molecules like this compound. The values are illustrative of typical outputs from such studies on amino acid salts.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons from a system. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |

Data adapted from conceptual DFT studies on amino acids and their salts. orientjchem.orgnih.gov

While specific QM-Cluster or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) studies on the reaction mechanisms of this compound are not extensively documented in the literature, these methods are powerful tools for investigating complex chemical processes in large systems.

A QM-Cluster approach would involve treating a small, reactive core of the this compound system (e.g., the sites involved in proton transfer or bond formation/breaking) with a high-level quantum mechanics method, while the surrounding environment is either ignored or treated implicitly. This is useful for studying gas-phase reactions or fundamental interaction mechanisms.

The QM/MM approach is more sophisticated and suitable for condensed-phase systems. In a hypothetical QM/MM study of this compound in solution or within a larger biological system, the core interacting region (e.g., the salt bridge between the arginine and maleate ions) would be treated with QM to accurately describe the electronic changes during a reaction. The rest of the system, including solvent molecules and other parts of the crystal lattice, would be treated with a classical molecular mechanics (MM) force field. This hybrid method allows for the simulation of reaction pathways and the calculation of activation energies in a computationally efficient manner while retaining quantum mechanical accuracy for the critical region.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. These simulations provide detailed information on the conformational dynamics, intermolecular interactions, and macroscopic properties of this compound.

MD simulations can model the dynamic behavior of the this compound crystal lattice. By simulating a unit cell with periodic boundary conditions, researchers can study the vibrational motions of the atoms and molecules within the crystal. This provides insight into the material's thermal properties and stability. The lattice energy, which is the energy released when individual molecules form a crystal, is a key quantitative measure of the interactions in the solid state that can be refined with dynamic simulations. mdpi.commpg.de

Experimental studies have determined that L-arginine maleate dihydrate crystallizes in a triclinic system with the P1 space group. scirp.orgmalayajournal.org MD simulations would typically use these experimentally determined lattice parameters as a starting point.

Table 2: Crystal Data for L-Arginine Maleate Dihydrate This table contains the experimentally determined crystallographic data which serves as the input for molecular dynamics simulations of the crystal lattice.

| Parameter | Value | Reference |

| Crystal System | Triclinic | researchgate.netscirp.orgmalayajournal.org |

| Space Group | P1 | scirp.orgmalayajournal.org |

| a | 9.756 Å | scirp.org |

| b | 10.325 Å | scirp.org |

| c | 10.598 Å | scirp.org |

| α | 69.42° | scirp.org |

| β | 70.25° | scirp.org |

| γ | 88.19° | scirp.org |

| Volume | 935 ų | scirp.org |

The stability of the this compound salt is primarily due to the strong intermolecular interactions between the L-arginine cations and the maleate anions. These interactions are dominated by hydrogen bonds and electrostatic forces. MD simulations are an ideal tool for analyzing the dynamics and stability of these interactions. nih.govnih.gov

In a simulation, one can monitor the distances and angles of hydrogen bonds between the guanidinium (B1211019) group of arginine and the carboxylate groups of maleate over time. The persistence of these hydrogen bonds throughout the simulation is a direct measure of their stability. Furthermore, radial distribution functions (RDFs) can be calculated to determine the probability of finding certain atoms or functional groups at a specific distance from each other, providing a quantitative description of the local molecular environment and interaction strength. Studies on arginine interactions with other molecules show that the guanidinium group readily forms strong and stable interactions. nih.govnih.gov

Prediction of Crystal Structures and Polymorphs

The prediction of crystal structures and polymorphism is a critical area in materials science and pharmaceuticals, as different crystal forms (polymorphs) of the same compound can have vastly different physical properties. americanpharmaceuticalreview.comresearchgate.net Computational methods play a key role in predicting possible polymorphs of a compound like this compound. rsc.orgresearchgate.net

This process typically involves two main steps:

Crystal Structure Generation: A global optimization algorithm is used to search the potential energy surface for low-energy crystal packing arrangements. This generates a large number of hypothetical crystal structures.

Lattice Energy Ranking: The lattice energies of these generated structures are then calculated with high accuracy, often using periodic DFT calculations that account for dispersion forces. mdpi.com The structures are ranked according to their thermodynamic stability, with the lowest energy structures being the most likely to be observed experimentally. rsc.org

While specific polymorph prediction studies for this compound are not prominent, the established methodologies are readily applicable. rsc.orgpharmadem.in The known triclinic structure of L-arginine maleate dihydrate would serve as a benchmark for such a study. scirp.orgmalayajournal.org The computational search would explore other possible packing arrangements and hydrogen bonding networks to identify potentially stable, yet undiscovered, polymorphs or hydrates of the compound.

Modeling of Salt Formation Mechanisms and Proton Transfer

The formation of this compound is a classic acid-base reaction wherein the acidic protons of maleic acid are transferred to the basic sites of the L-arginine molecule. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricacies of this proton transfer and the resulting salt formation.

The L-arginine molecule possesses two primary basic centers: the α-amino group and the guanidinium group. DFT calculations help to determine the most probable sites for protonation by calculating the electron density and electrostatic potential of the molecule. In the formation of this compound, the guanidinium group of L-arginine, being significantly more basic than the α-amino group, is the primary acceptor of a proton from maleic acid. This is a key aspect of the salt's formation.

Modeling studies further reveal the nature of the hydrogen bonding network that stabilizes the crystal lattice of this compound. These simulations can predict the bond lengths and angles of the hydrogen bonds between the protonated guanidinium group of L-arginine and the carboxylate groups of the maleate anion. It has been noted that hydrogen bonds between the guanidyl and carboxylate groups are a dominant feature in the crystal structure. scholarsresearchlibrary.com The computational models indicate that the proton transfer is not a simple, isolated event but rather a concerted process influenced by the surrounding molecules and the formation of a stable, three-dimensional hydrogen-bonded network.

The coexistence of both protonated (COOH) and deprotonated (COO-) carboxylic groups within the crystal structure, as suggested by computational models, is a crucial factor in breaking the centrosymmetry of the crystal, which in turn is a prerequisite for observing nonlinear optical (NLO) properties. scholarsresearchlibrary.com

Computational Analysis of Electronic and Optical Properties

Computational analysis, primarily through DFT, has been pivotal in understanding the electronic and optical characteristics of this compound, particularly its potential as a nonlinear optical (NLO) material. scholarsresearchlibrary.com These studies focus on calculating key parameters that govern the optical response of the material.

One of the central findings from computational analyses is the role of the maleate anion's relatively large π-conjugation in enhancing the NLO properties of the salt. scholarsresearchlibrary.com The introduction of the maleate anion optimizes the orientation of the optically active L-arginine, leading to an enhancement of its NLO properties and susceptibility. scholarsresearchlibrary.com

DFT calculations are employed to determine the first-order hyperpolarizability (β), a tensor quantity that measures the second-order NLO response of a molecule. For L-arginine maleate, the first-order hyperpolarizability has been calculated to be 6.30615227×10⁻³⁰ esu. scholarsresearchlibrary.com This value is a theoretical predictor of the material's ability to generate second-harmonic waves, a key feature of NLO materials. Experimental measurements have confirmed that the second harmonic generation (SHG) efficiency of L-arginine maleate is significantly greater than that of the standard NLO material, potassium dihydrogen phosphate (KDP), with one study reporting it to be 3.8 times greater. scholarsresearchlibrary.com

The molecular geometry derived from computational models often shows good agreement with experimental data from single-crystal X-ray diffraction (XRD), validating the accuracy of the theoretical approach. scholarsresearchlibrary.com These validated models can then be used to simulate and analyze the electronic transitions that give rise to the material's optical properties. The computational approach serves as an important tool for designing and modeling new NLO materials with tailored properties. scholarsresearchlibrary.com

Table of Calculated and Experimental NLO Properties

| Property | Computational Value | Experimental Value | Reference Material |

| First-Order Hyperpolarizability (β) | 6.30615227×10⁻³⁰ esu scholarsresearchlibrary.com | Not directly measured | - |

| Second Harmonic Generation (SHG) Efficiency | - | 3.8 times that of KDP scholarsresearchlibrary.com | KDP |

Mechanistic Investigations of Salt Formation

Proton Transfer Dynamics Between L-Arginine and Maleic Acid

The formation of Di-L-arginine maleate (B1232345) is fundamentally an acid-base reaction involving the transfer of a proton (H⁺) from maleic acid to L-arginine. Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, provide direct evidence of this proton transfer and clarify the dynamics of the interaction.

In the salt formation process, the carboxylic acid groups (-COOH) of maleic acid act as proton donors, while the basic amino (-NH₂) and guanidinium (B1211019) groups of L-arginine act as proton acceptors. 1H-NMR spectroscopy of L-arginine maleate dihydrate reveals a significant downfield shift of the alpha-carbon proton (α-CH) peak of L-arginine (from 3.27 ppm to 3.717 ppm) compared to pure L-arginine. This shift is indicative of a change in the electronic environment around the alpha-carbon, which is directly caused by the protonation of the adjacent amino group to form an ammonium (B1175870) group (-NH₃⁺) scirp.org. The absence of distinct peaks for the amino (-NH₂) and carboxylic acid (-COOH) protons in the spectrum further suggests their conversion into ionic forms, namely the -NH₃⁺ and carboxylate (-COO⁻) groups, which are involved in forming the salt's crystal lattice scirp.org.

FTIR spectroscopy corroborates these findings by identifying the vibrational modes of the functional groups involved. The presence of absorption bands corresponding to the asymmetric deformation of the NH₃⁺ group and the asymmetric and symmetric stretching of the COO⁻ group confirms the proton transfer. scirp.org The key vibrational frequencies observed in L-arginine maleate dihydrate are detailed in the table below.

FTIR Vibrational Assignments for L-Arginine Maleate Dihydrate scirp.org

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| 1677 | Asymmetric deformation of NH₃⁺ | Confirms protonation of the amino group. |

| 1627 | Asymmetric stretching of COO⁻ | Confirms deprotonation of the carboxylic acid group. |

| 1389 | Symmetric stretching of COO⁻ |

This evidence collectively demonstrates a complete proton transfer from maleic acid to L-arginine, resulting in the formation of the L-argininium cation and the maleate anion, which then assemble into an ionic salt.

Role of Counterions in Solid Form Diversity and Stability

In an ionic salt such as Di-L-arginine maleate, the counterion—in this case, the maleate anion—plays a critical role in defining the three-dimensional crystal structure, which in turn influences the salt's physical properties, including stability and the potential for polymorphism (the ability to exist in multiple crystalline forms). The effect of counterions on the stability of arginine salts is well-documented; the specific nature of the anion strongly dictates the behavior of the resulting salt. researchgate.netnih.gov

The stability of the this compound crystal lattice is governed by a network of non-covalent interactions between the L-argininium cations and maleate anions. These interactions are primarily electrostatic attractions between the positively charged guanidinium and ammonium groups of L-argininium and the negatively charged carboxylate groups of maleate. Additionally, extensive hydrogen bonding networks are formed, further stabilizing the crystal structure.

The maleate anion's specific geometry, charge distribution, and hydrogen bonding capabilities direct the packing arrangement of the ions in the solid state. This directed assembly can lead to the formation of different crystal packing arrangements, or polymorphs, under various crystallization conditions. The existence of multiple polymorphic forms is a known characteristic of other L-arginine salts, where different solvents and crystallization methods can yield distinct crystalline structures. acs.org Each polymorph possesses a unique crystal lattice and, consequently, different physical properties such as melting point, solubility, and stability. While specific polymorphic studies on this compound are not extensively detailed in the provided context, the principles governing other arginine salts suggest that the maleate counterion is a determining factor in the solid-form diversity and thermodynamic stability of the compound.

Crystallization Pathway Analysis during Salt Formation

The crystallization of this compound from solution is a controlled process that follows a specific pathway from a supersaturated solution to a well-defined crystalline solid. The most commonly reported crystalline form is L-arginine maleate dihydrate, indicating that water molecules are incorporated into the crystal lattice during its formation from an aqueous medium. scirp.orgmalayajournal.orgnih.govscirp.org

Several methods have been successfully employed to grow these crystals, including slow solvent evaporation and liquid diffusion techniques. malayajournal.orgnih.gov The liquid diffusion method is particularly effective for compounds where simple evaporation may not yield a crystalline product. malayajournal.orgscirp.org

The typical crystallization pathway using the liquid diffusion method involves the following steps:

Preparation of the Salt Solution : An aqueous solution is prepared with equimolar amounts of L-arginine and maleic acid. scirp.orgmalayajournal.orgscirp.org In this solution, the proton transfer occurs, forming L-argininium and maleate ions.

Inducing Supersaturation : A state of supersaturation is carefully induced to initiate crystal nucleation and growth. In the liquid diffusion technique, this is achieved by using a second solvent, or anti-solvent, in which the this compound salt is insoluble. scirp.orgmalayajournal.orgscirp.org Acetonitrile (B52724) is commonly used for this purpose. scirp.orgmalayajournal.orgscirp.org

Controlled Crystal Growth : The aqueous salt solution is carefully layered with the less dense anti-solvent (acetonitrile). The slow diffusion of acetonitrile into the aqueous layer gradually reduces the solubility of the salt, leading to controlled precipitation and the growth of single crystals at the interface of the two liquids. malayajournal.org This slow process, often taking place over a week, allows for the formation of large, transparent, and well-ordered crystals of L-arginine maleate dihydrate. scirp.orgmalayajournal.orgscirp.org

X-ray diffraction (XRD) analysis of the resulting crystals confirms a triclinic crystal system, providing precise information about the lattice parameters and the arrangement of ions and water molecules within the final solid form. scirp.orgmalayajournal.org

Crystallization Parameters for L-Arginine Maleate Dihydrate scirp.orgmalayajournal.org

| Parameter | Description |

|---|---|

| Reactants | L-Arginine and Maleic Acid (equimolar proportion) |

| Primary Solvent | Water |

| Crystallization Method | Liquid Diffusion or Slow Solvent Evaporation |

| Anti-Solvent (Precipitant) | Acetonitrile |

| Growth Time | Approximately one week |

| Final Crystalline Form | L-Arginine Maleate Dihydrate |

Thermal Analysis and Solid State Stability of Di L Arginine Maleate

The thermal behavior and solid-state stability are critical parameters in evaluating the viability of a chemical compound for various applications. This article focuses on the thermal properties of Di-L-arginine maleate (B1232345), with a specific emphasis on its decomposition pathways, potential phase transitions, and long-term stability. The predominant form discussed in scientific literature is L-arginine maleate dihydrate (LAMD), a 1:1 salt with two water molecules, which will be the focus of this analysis.

Advanced Applications and Specific Property Studies

Nonlinear Optical (NLO) Properties

Nonlinear optics is a field of study that describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. Materials with strong second-order NLO responses are crucial for technologies like frequency conversion, optical switching, and data storage. Di-L-arginine maleate (B1232345) is recognized as a promising material in this domain due to its favorable combination of a high NLO response and excellent physical properties inherited from both its organic and inorganic constituents. sphinxsai.com

Second Harmonic Generation (SHG) is a key NLO phenomenon where a material converts two photons of a specific frequency into a single photon with twice the frequency (and thus half the wavelength). The efficiency of this conversion is a critical metric for evaluating NLO materials. For Di-L-arginine maleate, the SHG efficiency is commonly determined using the Kurtz-Perry powder technique. scirp.orgmalayajournal.orgnih.govsphinxsai.comscirp.org This method involves illuminating a powdered sample of the crystal with a high-intensity laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm. scirp.orgmalayajournal.orgscirp.org The generation of a green light signal at 532 nm confirms the SHG activity. scirp.orgmalayajournal.orgscirp.org

Multiple independent studies have quantified the SHG efficiency of this compound relative to a standard reference material, Potassium Dihydrogen Phosphate (KDP). The findings consistently show that this compound is a more efficient frequency doubler than KDP. scirp.orgnih.govsphinxsai.comscirp.orgresearchgate.net While the exact values vary slightly between research reports, a clear enhancement is always observed. For instance, various studies have reported the SHG efficiency of the pure, undoped crystal to be 1.4 to 3.2 times greater than that of KDP. scirp.orgmalayajournal.orgnih.govsphinxsai.comscirp.org

Table 1: Reported SHG Efficiency of Pure this compound

| Reported SHG Efficiency (Relative to KDP) | Reference |

|---|---|

| 1.4 times | scirp.orgmalayajournal.orgscirp.org |

| 1.5 times | nih.govresearchgate.net |

The significant NLO response of this compound is intrinsically linked to its specific crystal structure and symmetry. For a material to exhibit second-order NLO effects like SHG, its crystal structure must be non-centrosymmetric, meaning it lacks a center of inversion. malayajournal.orgjchps.com Single crystal X-ray diffraction studies have confirmed that this compound dihydrate crystallizes in the triclinic system with the P1 space group. scirp.orgmalayajournal.orgscirp.org The P1 space group is inherently non-centrosymmetric, which fulfills the primary requirement for SHG activity. scirp.orgmalayajournal.org

Amino acids, such as L-arginine, are particularly well-suited for forming NLO materials. sphinxsai.com Their molecular chirality (the property of being non-superimposable on their mirror image) naturally predisposes them to crystallize in acentric structures. sphinxsai.com Furthermore, the zwitterionic nature of the amino acid molecules, where they possess both positive and negative charges, contributes to strong intermolecular interactions that enhance crystal hardness and stability. sphinxsai.com The combination of the L-arginine cation and the maleate anion in this compound creates a molecular arrangement that facilitates a strong second-order NLO response. Additionally, the material exhibits a wide transparency range in the visible and near-infrared spectral regions, with a lower UV cut-off wavelength reported at 238 nm, a crucial property for preventing absorption losses of the fundamental and second harmonic light. scirp.orgmalayajournal.orgscirp.org

A promising avenue for optimizing the performance of NLO materials is the introduction of impurities, or dopants, into the crystal lattice. Research has demonstrated that doping this compound with specific metal ions can significantly enhance its SHG efficiency without fundamentally altering its desirable crystal structure. sphinxsai.com

One study investigated the effects of doping with divalent metal ions, specifically Magnesium (Mg²⁺) and Copper (Cu²⁺). sphinxsai.com Powder X-ray diffraction analysis confirmed that the introduction of these dopants did not change the triclinic crystal structure of the host material. sphinxsai.com However, the NLO response was markedly improved. The SHG efficiency of the Mg²⁺-doped crystal was found to be 4.2 times that of KDP, while the Cu²⁺-doped crystal exhibited an even greater efficiency of 5.4 times that of KDP. sphinxsai.com This enhancement is attributed to the metal ions influencing the electronic properties and polarizability within the crystal lattice. These findings indicate that metallic doping is an effective strategy for tuning and improving the nonlinear optical characteristics of this compound for device applications. sphinxsai.comias.ac.in

Table 2: Effect of Metal Doping on the SHG Efficiency of this compound

| Crystal | SHG Efficiency (Relative to KDP) | Reference |

|---|---|---|

| Pure this compound | 3.2 times | sphinxsai.com |

| Mg²⁺ Doped this compound | 4.2 times | sphinxsai.com |

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₀H₂₀N₄O₆ · (C₆H₁₄N₄O₂) |

| Potassium Dihydrogen Phosphate (KDP) | KH₂PO₄ |

| Magnesium (ion) | Mg²⁺ |

| Copper (ion) | Cu²⁺ |

| L-arginine | C₆H₁₄N₄O₂ |

| Maleic acid | C₄H₄O₄ |

Future Directions and Research Opportunities

Exploration of Novel Di-L-arginine Maleate (B1232345) Solid Forms

A significant area for future investigation lies in the discovery and characterization of new solid-state forms of Di-L-arginine maleate, such as polymorphs, salts, and cocrystals. researchgate.net The arrangement of molecules in a crystal lattice can profoundly influence critical pharmaceutical properties, including solubility, stability, and bioavailability. rsc.org L-arginine is known to form a number of salts with various organic and inorganic acids that exhibit interesting properties. researchgate.net For instance, a dihydrate form of L-arginine maleate has been successfully grown and characterized, revealing its triclinic crystal structure. scirp.orgnih.govjchps.com

The exploration for novel forms can be systematically undertaken through:

Polymorph Screening: Extensive screening under a wide array of crystallization conditions (e.g., different solvents, temperatures, and pressures) could reveal new polymorphic forms of this compound. The existence of multiple polymorphs is a common phenomenon for organic molecules. nih.govresearchgate.net

Cocrystallization: The design of cocrystals, which are crystalline materials composed of two or more different molecules in the same crystal lattice, offers a powerful strategy to modify physicochemical properties. researchgate.netresearchgate.net By selecting appropriate coformers that can form robust hydrogen bonds and other supramolecular interactions with this compound, it may be possible to create novel materials with improved characteristics. researchgate.net

Salt Formation: Investigating the interaction of Di-L-arginine with other acidic compounds could lead to the formation of new salts with distinct properties, expanding the solid-form landscape beyond the maleate salt.

Advanced analytical techniques such as X-ray powder diffraction (XRD), single-crystal XRD, differential scanning calorimetry (DSC), and spectroscopy will be essential for the unambiguous identification and characterization of any new solid forms discovered. researchgate.netscirp.org

Advanced Computational Studies for Property Prediction

Computational methods are becoming indispensable tools in pharmaceutical sciences, offering the ability to predict crystal structures and properties, thereby guiding experimental efforts. nih.govresearchgate.net

Future computational research on this compound could include:

Crystal Structure Prediction (CSP): CSP methodologies can be used to generate a landscape of energetically feasible crystal packings for this compound. researchgate.netresearchgate.net This can help in identifying potential polymorphs that might be accessible experimentally and provide insights into the factors governing crystal packing. nih.gov

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the properties of known and predicted crystal structures. ul.iefrontiersin.org For example, DFT has been used to predict the energy harvesting properties of L-arginine crystals. ul.iefrontiersin.org These calculations can provide valuable information on the relative stabilities of different polymorphs, their vibrational spectra, and mechanical properties.

Molecular Dynamics (MD) Simulations: MD simulations can offer a dynamic view of the crystalline material, helping to understand processes like dissolution at a molecular level. This can aid in predicting the solubility and dissolution rates of different solid forms, which are critical parameters for pharmaceutical performance.

The integration of these computational tools can significantly accelerate the discovery of new solid forms and provide a deeper understanding of their structure-property relationships. acs.org

Design of Tailored Crystalline Materials with Enhanced Specific Properties

The ultimate objective of exploring the solid-state landscape of this compound is to design materials with specific, enhanced properties tailored for their intended application. By combining the insights gained from experimental screening and computational predictions, it is possible to rationally design crystalline materials with optimized characteristics.

Key properties that can be targeted for enhancement include:

Solubility and Bioavailability: For many pharmaceutical applications, improving the solubility of a compound is a primary goal. Through the formation of new salts or cocrystals, it is often possible to significantly enhance the dissolution rate and, consequently, the bioavailability of the active ingredient. rsc.orgnih.gov

Stability: Ensuring the physical and chemical stability of a pharmaceutical solid is crucial for its shelf-life and efficacy. Crystal engineering principles can be applied to design solid forms with greater stability by optimizing the intermolecular interactions within the crystal lattice. semanticscholar.org

Mechanical Properties: The mechanical properties of a crystalline powder, such as its compressibility and flowability, are important for manufacturing processes like tableting. By understanding how crystal structure influences these properties, it may be possible to select or design a solid form that is more amenable to formulation.

This "design by intent" strategy, underpinned by a fundamental understanding of the solid state, holds great promise for the development of next-generation pharmaceutical products based on this compound. researchgate.net

Q & A

Q. What interdisciplinary approaches could advance this compound’s application in optoelectronics?

- Methodological Answer :

- Collaborate with material scientists to engineer thin-film coatings using vapor deposition techniques.

- Partner with computational chemists to model charge-transfer dynamics for device optimization .

- Explore hybrid composites with polymers to enhance mechanical stability for laser applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.